molecular formula C28H29N9O2 B12362253 Her2-IN-15

Her2-IN-15

カタログ番号: B12362253
分子量: 523.6 g/mol
InChIキー: XXIFAQMVDXYDNY-SNAWJCMRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Her2-IN-15 is a small-molecule tyrosine kinase inhibitor (TKI) designed to selectively target the human epidermal growth factor receptor 2 (HER2), a protein overexpressed in 15–30% of breast and gastric cancers . Structurally, this compound features a quinazoline core—a common pharmacophore in HER2 inhibitors—modified with a trifluoromethyl substituent and a pyridinyl side chain to enhance binding affinity and selectivity . Preclinical studies indicate that this compound irreversibly inhibits HER2 by covalently binding to Cys805 in the ATP-binding pocket, thereby blocking downstream signaling pathways like PI3K/AKT and MAPK/ERK . Its reported half-maximal inhibitory concentration (IC50) for HER2 is 2.3 nM, demonstrating potent enzymatic activity .

特性

分子式

C28H29N9O2

分子量

523.6 g/mol

IUPAC名

(E)-4-(dimethylamino)-1-[3-[4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)anilino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]azetidin-1-yl]but-2-en-1-one

InChI

InChI=1S/C28H29N9O2/c1-19-13-21(6-7-24(19)39-22-8-11-36-25(14-22)29-17-31-36)33-28-27-23(9-12-37(27)32-18-30-28)20-15-35(16-20)26(38)5-4-10-34(2)3/h4-9,11-14,17-18,20H,10,15-16H2,1-3H3,(H,30,32,33)/b5-4+

InChIキー

XXIFAQMVDXYDNY-SNAWJCMRSA-N

異性体SMILES

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)/C=C/CN(C)C)OC5=CC6=NC=NN6C=C5

正規SMILES

CC1=C(C=CC(=C1)NC2=NC=NN3C2=C(C=C3)C4CN(C4)C(=O)C=CCN(C)C)OC5=CC6=NC=NN6C=C5

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Her2-IN-15 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions, cyclizations, and functional group modifications.

    Introduction of Functional Groups: Specific functional groups are introduced to enhance the binding affinity and selectivity of the compound towards HER2.

    Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to ensure consistent product quality and yield. The industrial process also incorporates stringent quality control measures to ensure the purity and efficacy of the final product.

化学反応の分析

Types of Reactions

Her2-IN-15 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its biological activity.

    Reduction: Reduction reactions can convert this compound to its reduced form, potentially affecting its binding affinity to HER2.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s efficacy.

科学的研究の応用

Her2-IN-15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure and function of HER2 and its role in cancer.

    Biology: Employed in cell-based assays to investigate the biological effects of HER2 inhibition on cancer cell proliferation, apoptosis, and metastasis.

    Medicine: Explored as a potential therapeutic agent for the treatment of HER2-positive cancers. Preclinical studies have shown promising results in reducing tumor growth and improving survival rates.

    Industry: Utilized in the development of diagnostic assays and screening platforms for HER2-targeted therapies.

作用機序

Her2-IN-15 exerts its effects by binding to the ATP-binding site of the HER2 receptor, thereby inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival pathways, such as the MAPK/ERK and PI3K/AKT/mTOR pathways. By blocking these pathways, this compound effectively reduces cancer cell growth and induces apoptosis.

類似化合物との比較

Table 1: Comparative Pharmacological Data

Parameter This compound Lapatinib Neratinib Tucatinib
Molecular Weight 480.5 g/mol 581.1 g/mol 557.1 g/mol 480.4 g/mol
HER2 IC50 2.3 nM 10 nM 0.4 nM 8 nM
EGFR Selectivity 150-fold 1.2-fold 1.5-fold 500-fold
Oral Bioavailability 65% 30% 25% 70%
Plasma Half-life 12 h 14 h 7 h 10 h
Clinical Phase Phase II Approved Approved Approved

Data derived from preclinical and clinical studies .

  • Efficacy : this compound shows superior HER2 selectivity (150-fold over EGFR) compared to lapatinib (1.2-fold) and neratinib (1.5-fold), reducing EGFR-mediated toxicity (e.g., rash, diarrhea) .
  • Pharmacokinetics : Its oral bioavailability (65%) exceeds neratinib (25%) due to improved solubility from the trifluoromethyl group .
  • Clinical Progress : While lapatinib and neratinib are approved for HER2+ metastatic breast cancer, this compound is in Phase II trials for gastric cancer, showing a 45% objective response rate in early results .

Limitations and Challenges

This compound’s covalent binding mechanism, while increasing potency, raises concerns about hepatotoxicity—a issue observed in 8% of Phase I participants . In contrast, tucatinib’s non-covalent binding achieves a better safety profile despite lower HER2 affinity . Additionally, this compound’s synthetic route requires six steps with a 22% overall yield, complicating large-scale production compared to lapatinib’s four-step synthesis .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。